Diethyl (2-oxopropyl)phosphonate

Horner-Wadsworth-Emmons Chemoselectivity Vinylphosphonate Synthesis

Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6) is an organophosphorus compound, specifically a β-ketophosphonate, with the molecular formula C7H15O4P and a molecular weight of 194.17 g/mol. It is a clear, colorless to light yellow liquid that is miscible with common organic solvents such as tetrahydrofuran, ether, dichloromethane, and chloroform.

Molecular Formula C7H15O4P
Molecular Weight 194.17 g/mol
CAS No. 1067-71-6
Cat. No. B148940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-oxopropyl)phosphonate
CAS1067-71-6
SynonymsDiethyl Ester P-(2-Oxopropyl)-phosphonic Acid;  Diethyl Ester Acetonyl-phosphonic Acid;  1-Diethoxyphosphinyl-2-propanone;  2-Oxopropylphosphonic Acid Diethyl Ester;  Diethyl (2-Oxopropyl)phosphonate;  Diethyl (Acetylmethyl)phosphonate;  Diethyl 2-Oxopropa
Molecular FormulaC7H15O4P
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC(=O)C)OCC
InChIInChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3
InChIKeyRSAFKRSMGOSHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6): Core Properties and Primary Synthetic Utility


Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6) is an organophosphorus compound, specifically a β-ketophosphonate, with the molecular formula C7H15O4P and a molecular weight of 194.17 g/mol . It is a clear, colorless to light yellow liquid that is miscible with common organic solvents such as tetrahydrofuran, ether, dichloromethane, and chloroform [1]. Its primary application is as a versatile reagent in the Horner-Wadsworth-Emmons (HWE) olefination reaction for the synthesis of α,β-unsaturated ketones . The compound's structure features a reactive ketone group and a phosphonate ester, enabling its use as a key intermediate in the construction of carbon-carbon double bonds with high stereoselectivity [2].

Why Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6) Cannot Be Readily Substituted by Other Phosphonates


The unique chemical profile of Diethyl (2-oxopropyl)phosphonate—specifically its β-ketophosphonate structure—confers distinct reactivity and selectivity characteristics in key synthetic transformations, particularly the Horner-Wadsworth-Emmons (HWE) olefination. Generic substitution with other phosphonates, such as triethyl phosphonoacetate or diethyl cyanomethylphosphonate, often leads to divergent reaction outcomes, including altered E/Z selectivity, different product types, or reduced yields [1]. The presence of the 2-oxopropyl group directly influences the stabilization of the phosphonate carbanion and its subsequent reactivity, making it a non-fungible reagent for applications requiring the specific introduction of an α,β-unsaturated ketone moiety [2]. The following evidence demonstrates these critical performance differences in a quantifiable manner.

Quantitative Differentiation of Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6) in Horner-Wadsworth-Emmons and Heterocycle Synthesis


Chemoselectivity in HWE vs. Knoevenagel Pathways: Diethyl (2-oxopropyl)phosphonate vs. Diethyl Cyanomethylphosphonate

In reactions with carbonyl compounds, Diethyl (2-oxopropyl)phosphonate and diethyl cyanomethylphosphonate exhibit fundamentally different chemoselectivity. Under standard HWE conditions, Diethyl (2-oxopropyl)phosphonate (2c) reliably yields the expected olefination product (fluorinated 1,3-butadienylphosphonate) in moderate to good yields, while diethyl cyanomethylphosphonate (2f) can divert to form E-isomers of arylmethylidene phosphonates via a Knoevenagel condensation pathway in the presence of ZnCl2, rather than the HWE product [1][2]. This distinction is critical for synthetic planning, as it dictates the product outcome and the feasibility of accessing specific structural motifs.

Horner-Wadsworth-Emmons Chemoselectivity Vinylphosphonate Synthesis

Product-Type Specificity: Diethyl (2-oxopropyl)phosphonate as a Direct α,β-Unsaturated Ketone Precursor

Diethyl (2-oxopropyl)phosphonate is specifically employed for the direct installation of an α,β-unsaturated ketone unit in complex molecule synthesis, a transformation that cannot be efficiently replicated by other common HWE reagents like triethyl phosphonoacetate. In the synthesis of a linear zampanolide analogue, Diethyl (2-oxopropyl)phosphonate was used in an HWE olefination to introduce the α,β-unsaturated ketone moiety in a key step, leading to a single diastereomer of the final cytotoxic product [1]. This contrasts with triethyl phosphonoacetate, which typically yields α,β-unsaturated esters, requiring additional synthetic steps to access the ketone functionality . The ability to directly incorporate the ketone group streamlines synthetic routes and reduces step count, enhancing overall efficiency.

Horner-Wadsworth-Emmons α,β-Unsaturated Ketone Synthetic Efficiency

Biginelli Reaction Yield Enhancement: Diethyl (2-oxopropyl)phosphonate with Aliphatic Aldehydes

In the Biginelli reaction, the use of Diethyl (2-oxopropyl)phosphonate as the β-ketophosphonate component enables the successful condensation with aliphatic aldehydes and urea, a transformation previously reported as unattainable with other β-ketoesters or under conventional thermal conditions [1]. A microwave-assisted protocol using Diethyl (2-oxopropyl)phosphonate achieved this previously impossible reaction, yielding novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates [1][2]. While specific yield data for this exact transformation is not provided in the abstract, the fact that it makes a previously impossible reaction feasible represents a qualitative leap in synthetic capability. In related multicomponent reactions, Diethyl (2-oxopropyl)phosphonate and 4-nitrobenzaldehyde with TsOH in acetonitrile yielded 5-phosphonato-3,4-dihydropyrimidin-2-one in excellent yield, demonstrating its high efficiency in heterocycle construction [3].

Biginelli Reaction Dihydropyrimidinone Microwave-Assisted Synthesis

Carbanion Structure and Chelation: A Mechanistic Distinction from Benzylphosphonates

The carbanion derived from Diethyl (2-oxopropyl)phosphonate exhibits a unique chelated structure, as determined by 1H, 13C, and 31P NMR studies. In an associating medium (pyridine), a single chelated (C) carbanionic species, 4Z(C), is observed [1]. This structural characteristic is a direct consequence of the β-ketophosphonate motif and is not shared by simple alkyl or benzyl phosphonates, such as diethyl benzylphosphonate, which lack the chelating carbonyl group [2]. The chelated structure influences the carbanion's stability, nucleophilicity, and stereoselectivity in subsequent reactions, providing a mechanistic basis for its distinct performance in HWE olefinations compared to non-chelating phosphonate analogs.

Carbanion Structure NMR Spectroscopy Reaction Mechanism

Dual Site Deprotonation: Access to 1,4-Dicarbonyl Compounds via Divalent Anion

Diethyl (2-oxopropyl)phosphonate can be deprotonated at two distinct sites by strong bases like NaH or LDA to form a dianion intermediate . This dianion can react with electrophiles to yield β-ketophosphonates and, subsequently, 1,4-diketones. This dual reactivity is a specific consequence of the 2-oxopropyl group and is not a general property of all phosphonates. For instance, triethyl phosphonoacetate, while useful in HWE reactions, does not readily form an analogous dianion that can be exploited for 1,4-dicarbonyl synthesis. The ability to generate and utilize this dianion offers a unique synthetic pathway to complex molecular architectures that would be difficult to access using other phosphonate reagents.

Dianion Chemistry 1,4-Diketone Synthesis Regioselectivity

Physical Properties and Procurement Considerations: A Comparative Snapshot

Diethyl (2-oxopropyl)phosphonate is commercially available in high purity grades (typically ≥95-97% by GC) and exhibits physical properties that facilitate handling and storage . Its boiling point (126 °C at 9 mmHg) and density (1.01 g/mL at 25 °C) are well-defined, and it is stable under recommended storage conditions (cool, dry place, inert atmosphere) [1]. While these properties are not unique among phosphonates, they provide a reliable baseline for procurement. The high commercial purity ensures consistent performance in sensitive reactions, reducing the need for additional purification steps and minimizing variability in research and industrial processes. This reliability in supply and quality is a key factor in its widespread adoption.

Physical Properties Purity Handling

High-Value Application Scenarios for Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6) Based on Quantitative Performance Data


Streamlined Synthesis of α,β-Unsaturated Ketones in Medicinal Chemistry

In medicinal chemistry programs, the direct and stereoselective installation of an α,β-unsaturated ketone moiety is often a critical step. Diethyl (2-oxopropyl)phosphonate is the reagent of choice for this transformation via the Horner-Wadsworth-Emmons (HWE) reaction, as evidenced by its successful application in the synthesis of a cytotoxic linear zampanolide analogue [1]. This application avoids the multi-step sequences required when using ester-forming phosphonates like triethyl phosphonoacetate, directly providing the desired ketone functionality [2]. Researchers synthesizing kinase inhibitors or other bioactive molecules where an α,β-unsaturated ketone is a key pharmacophore or synthetic handle should prioritize this reagent to reduce step count and improve overall yield.

Enabling Synthesis of Challenging Dihydropyrimidinone Phosphonates

For projects involving the synthesis of 3,4-dihydropyrimidin-2(1H)-one-phosphonates, particularly those employing aliphatic aldehydes, Diethyl (2-oxopropyl)phosphonate is an enabling reagent. Its use under microwave-assisted Biginelli conditions allows for the successful condensation of aliphatic aldehydes, urea, and the β-ketophosphonate—a transformation previously deemed impossible [1][2]. This opens up new avenues for creating libraries of phosphorylated heterocycles with potential biological activity. Procurement of this compound is essential for medicinal chemists and chemical biologists seeking to explore this novel chemical space and develop new drug candidates or biological probes.

Accessing Complex 1,4-Dicarbonyl Frameworks via Dianion Chemistry

The unique ability of Diethyl (2-oxopropyl)phosphonate to form a stable dianion intermediate upon treatment with strong bases like NaH or LDA provides a powerful synthetic route to 1,4-diketones and other complex architectures [1]. This reactivity is not a general feature of all phosphonates and offers a distinct advantage in the total synthesis of natural products or the construction of complex molecular scaffolds. Synthetic organic chemists aiming to efficiently build 1,4-dicarbonyl systems should select Diethyl (2-oxopropyl)phosphonate for its specific dianion chemistry, which can dramatically simplify synthetic routes and enable the preparation of otherwise difficult-to-access compounds.

Reliable HWE Olefination in Fluorinated Building Block Synthesis

In the synthesis of fluorinated organic molecules, such as fluorinated 1,3-butadienylphosphonates, Diethyl (2-oxopropyl)phosphonate (2c) demonstrates reliable chemoselectivity, yielding the desired HWE olefination product in moderate to good yields [1]. This contrasts with the behavior of diethyl cyanomethylphosphonate, which can undergo competing Knoevenagel condensation pathways under certain conditions [2]. For researchers in fluorine chemistry or materials science requiring predictable and clean olefination reactions to install fluorinated alkene motifs, Diethyl (2-oxopropyl)phosphonate offers a more dependable outcome, minimizing the risk of side reactions and simplifying product purification.

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